7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one
Description
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C21H22O4 and a molecular weight of 338.407 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-6-15-7-9-16(10-8-15)25-21-14(3)24-20-13(2)18(23-4)12-11-17(20)19(21)22/h7-12H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEURPFWOQSMNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and chromone precursors under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the chromen-4-one core structure. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2-methyl-3-(4-propylphenoxy)-chromen-4-one
- 7-methoxy-8-methyl-3-(4-propylphenoxy)-chromen-4-one
- 7-methoxy-2,5-dimethyl-3-phenoxy-chromen-4-one
Uniqueness
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
